molecular formula C19H19Cl2N9O3 B609185 MLT-748 CAS No. 1832578-30-9

MLT-748

Cat. No.: B609185
CAS No.: 1832578-30-9
M. Wt: 492.321
InChI Key: XKQLNDPUQSZBJW-QGHHPUGFSA-N
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Mechanism of Action

Target of Action

MLT-748 is a potent, selective, and allosteric inhibitor of MALT1 . MALT1, also known as Mucosa-associated lymphoid tissue lymphoma translocation protein 1, plays a crucial role in the nuclear factor-kappa B (NF-κB) activation signaling pathway . This protein is involved in several biological processes such as cell proliferation, cell death, and regulation of immune responses .

Mode of Action

This compound binds MALT1 in the allosteric Trp580 pocket . It adopts a pose via binding at the interface between the caspase and immunoglobulin (Ig3) domains by displacing Trp580 and locking the catalytic site in an inactive state . This displacement of Trp580 weakens interactions between the para-caspase and C-terminal immunoglobulin MALT1 domains, resulting in protein instability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . MALT1 is involved in NF-κB signaling cascades downstream of antigen receptors, C-type lectin receptors, and several G-protein coupled receptors . The concentration of 1 μM this compound completely blocked cleavage of the MALT1 substrates BCL10, HOIL1, CYLD, and RelB .

Pharmacokinetics

In MALT1 mut/mut patient immortalized B cells, this compound stabilized cellular MALT1-W580S, with an EC50 of 69 nM .

Result of Action

This compound treatment increased the phosphorylation of p65 and IκBα in MALT1mut/mut patient immortalized B cells . This compound had only mild effects on phosphorylation of iκbα during cell stimulation of these normal t cells . It did inhibit T cell antigen receptor downstream signaling .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MLT-748 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound likely follows a similar synthetic route as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions, scaling up the reactions, and ensuring consistent quality and purity of the final product. The production process also includes rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

MLT-748 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

MLT-748 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of MALT1 and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of MALT1 in immune cell signaling and function.

    Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those involving dysregulated NF-κB signaling, such as diffuse large B-cell lymphoma.

    Industry: Utilized in the development of new drugs targeting MALT1 and related pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high potency and selectivity for MALT1. It binds specifically to the allosteric Trp580 pocket, making it a valuable tool for studying MALT1-related pathways and developing targeted therapies .

Properties

IUPAC Name

1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-10,17H,1-3H3,(H2,26,27,31)/t10-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQLNDPUQSZBJW-QGHHPUGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does MLT-748 interact with its target, MALT1, and what are the downstream effects of this interaction?

A: While the provided research papers [, ] do not delve into the specific binding interactions between this compound and MALT1, they highlight that this compound acts as a MALT1 protease inhibitor. Inhibiting MALT1 protease activity disrupts the downstream signaling cascade. Typically, MALT1, as part of the CARMA-BCL10-MALT1 signaling complex, activates NF-κB, a protein complex involved in cellular responses to stress, inflammation, and cell survival []. This inhibition consequently diminishes NF-κB activity, potentially leading to decreased DNA repair and increased immunogenic cell death in cancer cells [].

Q2: What is the evidence that MALT1 inhibition by compounds like this compound could be beneficial in treating TNBC?

A: Research suggests that high MALT1 expression correlates with doxorubicin resistance in TNBC cell lines []. Beecher et al. demonstrated that this compound treatment, alongside doxorubicin, led to decreased cell viability and increased apoptosis in TNBC cells []. This finding suggests that MALT1 inhibition can re-sensitize resistant TNBC cells to chemotherapy, potentially improving treatment outcomes. Furthermore, the study indicated that MALT1 inhibition increases the expression of calreticulin (CRT) in response to doxorubicin [], a protein associated with immunogenic cell death, highlighting a potential mechanism for enhanced anti-tumor immunity.

Q3: What are the limitations of the existing research on this compound, and what future research directions are warranted?

A: While the initial findings on this compound are promising, the provided research [, ] only provides a preliminary understanding. Further investigations are needed to elucidate the precise molecular mechanisms of this compound's interaction with MALT1, its pharmacokinetic properties, and its efficacy and safety profile in preclinical and clinical settings. Future research should focus on:

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